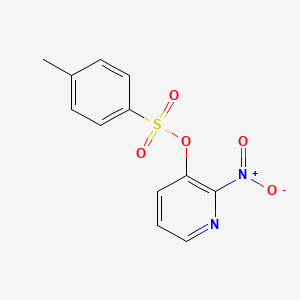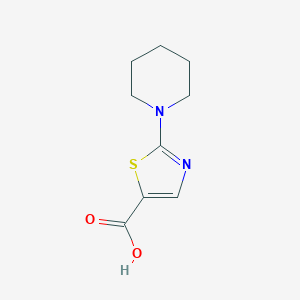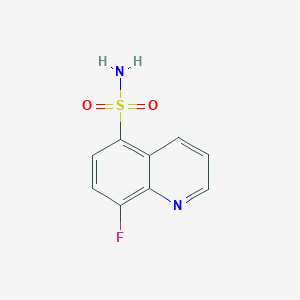
8-Fluoroquinoline-5-sulfonamide
Overview
Description
8-Fluoroquinoline-5-sulfonamide is a chemical compound with the molecular formula C9H7FN2O2S and a molecular weight of 226.23 . It is a derivative of quinoline, a bicyclic compound that contains a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecule contains a total of 37 bonds, including 26 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 3 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 sulfonamide (thio-/dithio-), and 1 Pyridine .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthetic Chemistry Applications
- Regioselective Remote C-H Fluoroalkylselenolation: The Pd-catalyzed reaction with 8-aminoquinoline sulfonamides enables the formation of fluoroalkylselenylated products, highlighting a method for introducing fluoroalkylselenyl groups into the 8-aminoquinoline scaffold (Ghiazza et al., 2018).
- C5-Regioselective C-H Fluorination: An efficient, metal-free method for the regioselective C-H fluorination of 8-aminoquinoline amides and sulfonamides at the C5 position using Selectfluor, showcasing the potential for synthesizing fluorinated derivatives (Zhang et al., 2018).
Fluorescence and Detection Applications
- Fluorescence Methods for Cobalt Determination: The use of 8-sulfonamidoquinoline derivatives for the sensitive fluorescence detection of cobalt in food and hair samples, demonstrating their potential as fluorescence probes (Ma et al., 2000).
Metal Complexation Studies
- Photoluminescence of Aluminum Complexes: 8-Hydroxyquinoline derivatives, including those linked by sulfonamide bonds, show photoluminescent properties when complexed with aluminum, suggesting applications in materials science (Badiei et al., 2011).
Antimicrobial Activity
- Antimicrobial Activities of Sulfonohydrazide-Substituted Derivatives: The synthesis and evaluation of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives and their oxinates demonstrated significant increases in antimicrobial and antifungal activities, highlighting their pharmacological potential (Dixit et al., 2010).
Analytical and Environmental Applications
- Determination of Fluoroquinolones and Sulfonamides in Water: Reviews the methods for analyzing fluoroquinolones and sulfonamides in water, emphasizing the importance of accurate detection systems for environmental monitoring (Peixoto et al., 2016).
Safety and Hazards
properties
IUPAC Name |
8-fluoroquinoline-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDREWHONMHJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinoline-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



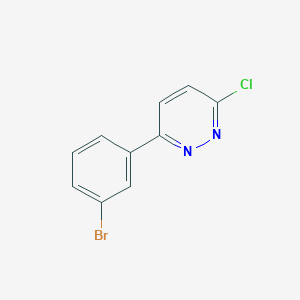
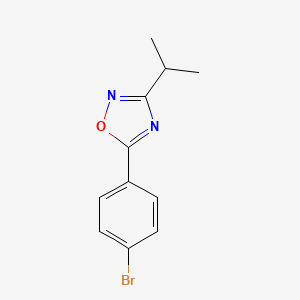
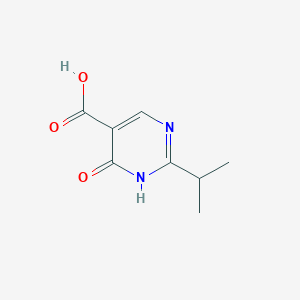
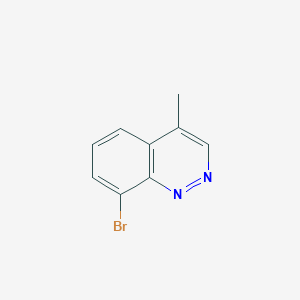
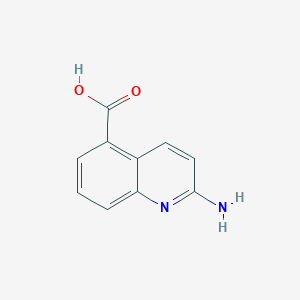
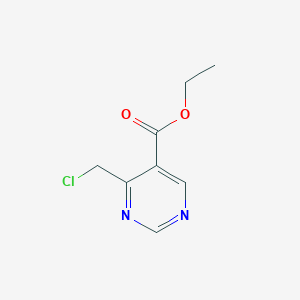
![2-[(4-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B1517344.png)
![2-Benzylimidazo[1,2-a]pyridine](/img/structure/B1517345.png)
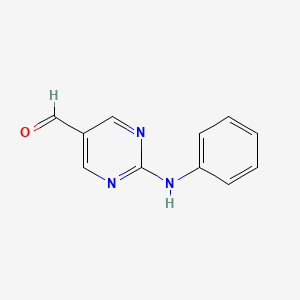
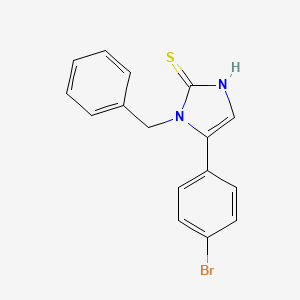
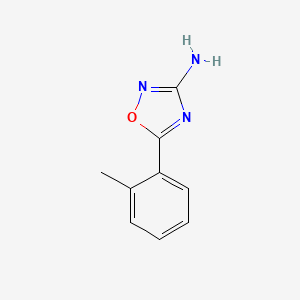
![2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1517352.png)
